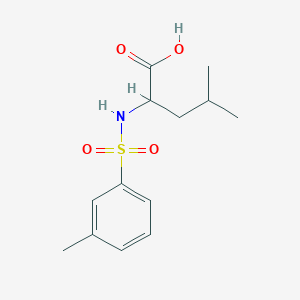

(m-Tolylsulfonyl)leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

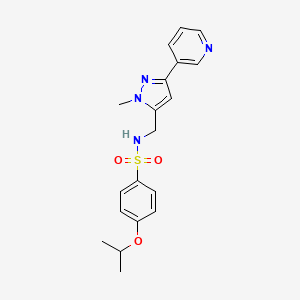

((m-Tolylsulfonyl)leucine) is an amino acid derivative with a tolylsulfonyl group attached to the leucine side chain. It is an important and versatile molecule used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry. It is also a useful tool for studying the structure and function of proteins.

Applications De Recherche Scientifique

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable isotope labeling by amino acids in cell culture (SILAC) is a method that incorporates specific amino acids into mammalian proteins for quantitative proteomics. This technique involves growing mammalian cell lines in media supplemented with non-radioactive, isotopically labeled amino acids, such as deuterated leucine. SILAC has been used for relative quantitation of changes in protein expression during muscle cell differentiation, demonstrating its utility in studying protein dynamics in various cellular processes (Ong et al., 2002).

Microbial Decomposition in Aquatic Environments

The role of leucine in the microbial decomposition of aquatic environments has been investigated. Studies have shown that at varying concentrations, the balance between the uptake of leucine and its extracellular hydrolytic production from peptide substrates in natural waters is a crucial factor in microbial ecology. This finding highlights the importance of leucine in the decomposition processes in aquatic ecosystems (Hoppe et al., 1988).

Leucine Metabolism in Pancreatic Beta Cells

Research on leucine metabolism in pancreatic beta cells shows its significant role in insulin secretion. Leucine acts as both a metabolic fuel and an allosteric activator of glutamate dehydrogenase, enhancing glutaminolysis. This amino acid also regulates gene transcription and protein synthesis in pancreatic islet beta cells, influencing insulin secretory dysfunction and glycemic control in type 2 diabetes (Yang et al., 2010).

Leucine in Skeletal Muscle Protein Synthesis

Leucine has been shown to play a critical role in myofibrillar protein synthesis in skeletal muscle. Studies involving the supplementation of a low-protein beverage with leucine indicate its significant impact on enhancing muscle anabolism, which is vital for understanding protein formulations aimed at improving muscle growth and recovery (Churchward-Venne et al., 2014).

Regulation of Cellular Function by Lysosomal Enzyme Activity

Leucine aminopeptidase activity, particularly involving L-leucine methyl ester, demonstrates how specific products of lysosomal enzyme activity can regulate cell functions. This has implications in understanding the regulation of natural killer cell function and the role of lysosomal enzymes in immune responses (Thiele & Lipsky, 1985).

Mécanisme D'action

Target of Action

The primary target of (m-Tolylsulfonyl)leucine is the mammalian target of rapamycin complex 1 (mTORC1) . mTORC1 is a well-conserved negative regulator of autophagy and a central regulator of cell growth . It plays a key role in coordinating the balance between cell growth and catabolism in response to nutritional status and a variety of stress signals .

Mode of Action

This compound interacts with its targets through a process known as acetylation . Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This process bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve the mTORC1 signaling pathway . Leucine regulates autophagy via acetylation of the mTORC1 component raptor, with consequent activation of mTORC1 . This leads to the activation of downstream effectors of mTORC1, such as p70 ribosomal S6 kinase 1 (p70S6K), a key mediator of the protein synthesis cascade .

Pharmacokinetics

The pharmacokinetics of this compound involve its uptake and distribution via MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of this compound .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of cell growth and metabolism. It promotes M2 polarization through the mTORC1/LXRα/Arg1 signaling pathway, which contributes to the resolution of inflammation and the repair of damaged tissues .

Action Environment

The action of this compound can be influenced by environmental factors such as nutrient availability. For instance, nutrient starvation induces autophagy in eukaryotic cells through inhibition of mTORC1 . Therefore, the availability of nutrients can influence the efficacy and stability of this compound’s action.

Propriétés

IUPAC Name |

4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBVUJXATNLPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)

![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)

![6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2761069.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761073.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)